AZ-Ghs-22

Description

Structure

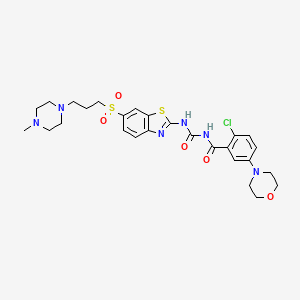

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[[6-[3-(4-methylpiperazin-1-yl)propylsulfonyl]-1,3-benzothiazol-2-yl]carbamoyl]-5-morpholin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN6O5S2/c1-32-8-10-33(11-9-32)7-2-16-41(37,38)20-4-6-23-24(18-20)40-27(29-23)31-26(36)30-25(35)21-17-19(3-5-22(21)28)34-12-14-39-15-13-34/h3-6,17-18H,2,7-16H2,1H3,(H2,29,30,31,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFQFKFKWKWIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(=O)C4=C(C=CC(=C4)N5CCOCC5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN6O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of AZ-Ghs-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-Ghs-22 is a potent, orally available, and non-CNS penetrant small molecule that functions as an inverse agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor. The GHS-R1a is unique among G-protein coupled receptors (GPCRs) for its high degree of constitutive activity, which contributes to baseline physiological processes such as appetite regulation and hormone secretion. This compound exerts its pharmacological effect not by blocking an agonist, but by binding to the GHS-R1a and reducing this intrinsic, ligand-independent signaling. This guide provides a detailed overview of the molecular mechanism, signaling pathways, and pharmacological properties of this compound, supported by quantitative data and experimental methodologies.

Core Mechanism: Inverse Agonism at the GHS-R1a Receptor

The primary mechanism of action of this compound is its inverse agonism at the GHS-R1a receptor. Unlike a neutral antagonist, which would only block the binding of an agonist like ghrelin, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation. This action reduces the receptor's basal, constitutive signaling activity that occurs even in the absence of an endogenous ligand.[1][2][3]

The GHS-R1a is a Class A GPCR that, when active, primarily couples to the Gαq/11 subunit of the heterotrimeric G-protein complex.[4][5] This constitutive activity leads to a constant, low-level activation of downstream signaling pathways. This compound binds with high affinity to the receptor, interrupting this cascade and suppressing the physiological effects mediated by the receptor's basal tone.

GHS-R1a Signaling and the Impact of this compound

The constitutive activity of GHS-R1a is predominantly mediated through the Gαq/11 signaling pathway. As an inverse agonist, this compound attenuates this entire cascade.

Signaling Pathway Steps:

-

Receptor State : In its basal state, GHS-R1a spontaneously adopts an active conformation, leading to constitutive signaling.

-

G-Protein Activation : The active receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit, causing its dissociation from the Gβγ dimer.

-

PLC Activation : The activated Gαq/11 subunit stimulates Phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects :

-

IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).

-

DAG activates Protein Kinase C (PKC).

-

-

Inverse Agonist Action : this compound binds to GHS-R1a, stabilizing it in an inactive state and preventing the activation of Gαq/11, thereby reducing the production of IP3 and DAG and lowering intracellular calcium levels.

References

- 1. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GHS-R1a constitutive activity and its physiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. ghs-r1a.com [ghs-r1a.com]

- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

AZ-Ghs-22: A Technical Whitepaper on a Potent GHS-R1a Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on AZ-Ghs-22, a potent and non-CNS penetrant inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. This whitepaper details the pharmacological properties, experimental protocols, and signaling pathways associated with this compound, presenting a comprehensive resource for researchers in the fields of metabolism, endocrinology, and drug discovery.

Introduction

The GHS-R1a is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone release.[1] A key feature of the GHS-R1a is its high degree of constitutive activity, meaning it signals at approximately 50% of its maximal capacity even in the absence of its endogenous agonist, ghrelin.[2][3] This constitutive activity is implicated in maintaining a baseline level of hunger and metabolic function.[4] Inverse agonists are compounds that bind to the same receptor as an agonist but elicit the opposite pharmacological response by stabilizing the receptor in an inactive conformation, thereby reducing its constitutive activity. This compound was developed as a tool to probe the physiological consequences of inhibiting this basal GHS-R1a signaling.[5]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo experiments. The following table summarizes the key quantitative data for this compound.

| Parameter | Species | Value | Assay Type |

| IC50 | Human | 0.77 nM | GHS-R1a Binding Affinity |

| IC50 | Mouse | Consistent with human | GHS-R1a Binding Affinity |

| IC50 | Rat | Consistent with human | GHS-R1a Binding Affinity |

| In Vivo Efficacy | Mouse | 54% reduction in food intake | Free feeding, 100 mg/kg dose (first 2 hours) |

Mechanism of Action and Signaling Pathways

The GHS-R1a primarily couples to the Gαq/11 pathway. The constitutive activity of the receptor leads to a tonic activation of this pathway, resulting in the continuous production of downstream second messengers. This compound, as an inverse agonist, binds to the GHS-R1a and stabilizes it in an inactive state, thereby reducing the basal signaling through the Gαq/11 cascade.

GHS-R1a Signaling Pathway and the Effect of this compound

The following diagram illustrates the canonical GHS-R1a signaling pathway and the inhibitory effect of this compound.

Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

GHS-R1a Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for the GHS-R1a receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the human GHS-R1a receptor.

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human GHS-R1a receptor.

-

Radioligand: [125I]-Tyr4-ghrelin (1-28).

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 2.5 mM EDTA, and 0.1% BSA.

-

Non-specific Binding Control: High concentration of unlabeled ghrelin (e.g., 1 µM).

-

Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

In a 96-well plate, add the cell membranes, [125I]-Tyr4-ghrelin, and either the test compound, buffer (for total binding), or non-specific binding control.

-

The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through the filter plates using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

The filter plates are dried, and a scintillant is added to each well.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The percentage of specific binding is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Caption: Workflow for the GHS-R1a radioligand binding assay.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the inverse agonist activity of a compound by quantifying its ability to reduce the constitutive production of inositol monophosphate (IP1), a downstream product of the Gαq/11 pathway.

Objective: To determine the potency and efficacy of this compound as an inverse agonist at the GHS-R1a receptor.

Materials:

-

Cells: HEK293 cells stably expressing the human GHS-R1a receptor.

-

Assay Kit: A commercially available IP-One HTRF assay kit.

-

Test Compound: this compound dissolved in an appropriate solvent.

-

Stimulation Buffer: As provided in the assay kit.

-

Cell Culture Medium: Standard growth medium for HEK293 cells.

Procedure:

-

HEK293-GHS-R1a cells are seeded into 96- or 384-well plates and cultured overnight.

-

The growth medium is removed, and the cells are washed with stimulation buffer.

-

A dilution series of this compound is prepared in the stimulation buffer and added to the cells.

-

The cells are incubated with the compound for a specified time (e.g., 30-60 minutes) at 37°C to allow for the inhibition of constitutive IP1 production.

-

The detection reagents from the IP-One HTRF assay kit (IP1-d2 and anti-IP1-cryptate) are added to the wells.

-

The plate is incubated for a further period (e.g., 60 minutes) at room temperature in the dark.

-

The HTRF signal is read on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

-

The ratio of the two fluorescence signals is calculated, which is inversely proportional to the concentration of IP1.

-

The IC50 and Emax (maximal inhibition) values for this compound are determined by non-linear regression analysis.

In Vivo Food Intake Study in Mice

This experiment evaluates the effect of this compound on appetite in a preclinical model.

Objective: To assess the ability of this compound to reduce food intake in freely feeding mice.

Materials:

-

Animals: Male C57BL/6 mice.

-

Test Compound: this compound formulated in a suitable vehicle for oral or intraperitoneal administration.

-

Vehicle Control: The formulation vehicle without the test compound.

-

Standard Chow: Pre-weighed amounts of standard laboratory chow.

-

Metabolic Cages: Cages equipped to measure food intake accurately.

Procedure:

-

Mice are individually housed in metabolic cages and allowed to acclimate for a period before the study.

-

At the beginning of the dark cycle (the active feeding period for mice), a pre-weighed amount of food is provided.

-

The mice are administered a single dose of this compound (e.g., 100 mg/kg) or the vehicle control via the chosen route of administration.

-

Food intake is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-dosing by weighing the remaining food.

-

The cumulative food intake for each animal is calculated and compared between the this compound treated group and the vehicle control group.

-

Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of GHS-R1a constitutive activity. Its high potency as an inverse agonist and its demonstrated in vivo efficacy in reducing food intake highlight the therapeutic potential of targeting this receptor to modulate appetite and energy balance. The detailed experimental protocols provided in this whitepaper offer a foundation for researchers to further explore the pharmacology of this compound and other GHS-R1a modulators.

References

Understanding the structure-activity relationship of AZ-Ghs-22

An In-depth Technical Guide on the Structure-Activity Relationship of AZ-Ghs-22

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, a potent and non-CNS penetrant inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. This document outlines the key quantitative data, experimental methodologies, and relevant signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

The ghrelin receptor (GHS-R1a) is a G protein-coupled receptor that plays a crucial role in regulating appetite, energy homeostasis, and growth hormone release. Its endogenous ligand is ghrelin. The receptor exhibits a high degree of constitutive activity, meaning it is partially active even in the absence of an agonist. Inverse agonists of GHS-R1a, such as this compound, are of significant interest as potential therapeutic agents for obesity and other metabolic disorders because they can reduce this basal activity. This compound was developed from an acylurea series of ghrelin modulators identified through high-throughput screening, with subsequent optimization of its binding affinity and pharmacological properties.[1][2]

Structure-Activity Relationship and Quantitative Data

The development of this compound involved systematic modifications of an initial hit compound to improve potency and modulate activity from partial agonism to inverse agonism. The key structural features influencing the activity of this acylurea series are summarized in the table below.

| Compound | Structure | GHS-R1a Affinity (IC50, nM) | Functional Activity | Key Structural Modifications from Hit |

| Hit Compound (34) | 2-chloro-N-({[6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzamide | 210 | Partial Agonist | - |

| Intermediate (35) | 2-chloro-N-({[6-({3-[4-methylpiperazin-1-yl]propyl}sulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzamide | 1.3 | Partial Agonist | Substitution of the morpholinylsulfonyl with a (3-(4-methylpiperazin-1-yl)propyl)sulfonyl side chain. |

| This compound (37) | 2-chloro-5-morpholin-4-yl-N-({[6-({3-[4-methylpiperazin-1-yl]propyl}sulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzamide | 6.7 | Inverse Agonist | Addition of a morpholine moiety at the 5-position of the phenyl ring.[3] |

| AZ-Ghs-38 (36) | 2-chloro-5-(dimethylamino)-N-({[6-({3-[4-methylpiperazin-1-yl]propyl}sulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzamide | 0.77 | Inverse Agonist | Addition of a dimethylamino group at the 5-position of the phenyl ring, leading to CNS penetration.[3] |

Table 1: Structure-Activity Relationship of Acylurea GHS-R1a Modulators. Data sourced from McCoull et al. J Med Chem. 2014;57(14):6128-6140.[4]

The crucial modification that converted partial agonists into inverse agonists was the substitution on the phenyl ring. Specifically, the introduction of a morpholine group in this compound and a dimethylamino group in AZ-Ghs-38 resulted in inverse agonistic properties.

Experimental Protocols

GHS-R1a Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the GHS-R1a receptor.

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GHS-R1a are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Radioligand Binding: A competition binding assay is performed using a radiolabeled ligand (e.g., [125I]-ghrelin or a synthetic agonist like [3H]-MK-0677).

-

Assay Protocol:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

-

The incubation is carried out in a suitable buffer (e.g., 25 mM HEPES, 1 mM MgCl2, 2.5 mM CaCl2, 0.1% BSA, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled GHS-R1a ligand.

-

-

Detection: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition curve.

In Vivo Food Intake Study in Mice

Objective: To evaluate the effect of this compound on food intake in mice.

Methodology:

-

Animals: Male C57BL/6J mice are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Acclimatization: The animals are acclimated to the experimental conditions, including handling and gavage administration, for several days before the study.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally by gavage at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle only.

-

Food Intake Measurement: Immediately after compound administration, a pre-weighed amount of food is provided to each mouse. Food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage is collected and accounted for to ensure accurate measurement.

-

Data Analysis: The cumulative food intake at each time point is calculated and compared between the treated and vehicle control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Signaling Pathways and Visualizations

This compound acts as an inverse agonist at the GHS-R1a receptor. This receptor is constitutively active and primarily signals through the Gαq/11 pathway. The following diagrams illustrate the GHS-R1a signaling pathway and a typical experimental workflow for identifying GHS-R1a modulators.

Caption: GHS-R1a Signaling Pathway and Point of Intervention for this compound.

Caption: Workflow for the Discovery and Optimization of this compound.

References

AZ-Ghs-22 ghrelin receptor binding affinity

An In-depth Technical Guide on the Ghrelin Receptor Binding Affinity of AZ-Ghs-22

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growth Hormone Secretagogue Receptor 1a (GHS-R1a), commonly known as the ghrelin receptor, is a G-protein-coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone release. Its endogenous ligand is ghrelin, an octanoylated peptide hormone. The receptor is a significant therapeutic target for metabolic disorders. This compound is a non-CNS penetrant, small molecule inverse agonist developed to target GHS-R1a. Inverse agonists are of particular interest for the ghrelin receptor due to its unusually high constitutive activity, meaning it signals even in the absence of ghrelin. By inhibiting this basal signaling, inverse agonists can potentially modulate physiological processes like hunger. This document provides a comprehensive overview of the binding affinity of this compound to the ghrelin receptor, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways.

Binding Affinity of this compound

This compound was identified through the optimization of an acylurea series of ghrelin modulators. It is characterized as a potent GHS-R1a inverse agonist. Quantitative analysis of its binding affinity has been reported, though values vary between sources. The primary scientific literature reports an IC₅₀ of 6.7 nM, while commercial suppliers frequently cite a more potent value. This discrepancy may arise from different assay conditions or cell systems used.

Table 1: Quantitative Binding Affinity Data for this compound

| Compound | Target | Ligand Type | Reported IC₅₀ (nM) | Source |

| This compound | GHS-R1a | Inverse Agonist | 6.7 | Journal of Medicinal Chemistry |

| This compound | GHS-R1a | Inverse Agonist | 0.77 | Bertin Bioreagent, MedchemExpress, InvivoChem |

Experimental Protocols

The determination of binding affinity for ligands like this compound to the GHS-R1a typically involves competitive binding assays. While the specific, detailed protocol for this compound is proprietary, a generalized methodology based on standard receptor binding studies is described below.

In Vitro Competitive Binding Assay

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the GHS-R1a.

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cell lines engineered to express high levels of GHS-R1a (e.g., HEK293 or COS7 cells).

-

Radioligand: A high-affinity radiolabeled ligand for GHS-R1a, such as [¹²⁵I]-His⁹-ghrelin.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically a buffer such as Tris-HCl or HEPES containing BSA and protease inhibitors.

-

Scintillation Cocktail: For detection of radioactivity.

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

2. Procedure:

-

Incubation: Cell membranes expressing GHS-R1a are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 25°C) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve.

-

The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

Signaling Pathways and Mechanism of Action

The ghrelin receptor (GHS-R1a) is a GPCR that exhibits a high degree of constitutive (ligand-independent) activity. This basal signaling is primarily mediated through the Gαq/11 protein pathway. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, a key second messenger in many cellular processes.

As an inverse agonist , this compound binds to the GHS-R1a and stabilizes it in an inactive conformation. This action suppresses the receptor's constitutive activity, thereby reducing the basal level of Gαq-PLC signaling and subsequent intracellular calcium mobilization. This is distinct from a neutral antagonist, which would only block the binding of an agonist (like ghrelin) but would not affect the receptor's basal activity.

Diagrams of Signaling Pathways and Experimental Workflow

Caption: GHS-R1a constitutive signaling and its inhibition by this compound.

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

This compound is a potent, non-peptidyl inverse agonist of the ghrelin receptor, GHS-R1a. It effectively binds to the receptor and suppresses its high constitutive signaling activity, which is primarily transduced through the Gαq-PLC-Ca²⁺ pathway. The reported binding affinity, typically in the low nanomolar range, underscores its potential as a valuable research tool and a lead compound for the development of therapeutics targeting metabolic and endocrine disorders where modulation of the ghrelin system is desired. The experimental protocols for its characterization rely on established in vitro competitive binding assays, which are fundamental to quantifying the interaction of any ligand with its receptor. The visualization of both the signaling pathway and the experimental workflow provides a clear framework for understanding the molecular pharmacology of this compound.

Technical Guide: Non-CNS Penetrant Properties of AZ-Ghs-22

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-Ghs-22 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor. It demonstrates high binding affinity with an IC50 value of 0.77 nM[1]. Developed as a tool to investigate the peripheral effects of GHS-R1a modulation, this compound has been characterized by its distinct non-CNS penetrant properties. This technical guide provides a comprehensive overview of the data and experimental methodologies that establish the peripheral restriction of this compound, a critical feature for dissecting the central versus peripheral roles of the ghrelin system in metabolic regulation. The differentiation between central and peripheral effects is highlighted by the development of a structurally related CNS-penetrant inverse agonist, AZ-Ghs-38, which, unlike this compound, was found to reduce food intake in mice, indicating that central receptor engagement is necessary for this effect.

Quantitative Data on CNS Penetration

The non-CNS penetrant nature of this compound is primarily defined by its low brain-to-plasma concentration ratio and its susceptibility to efflux transporters at the blood-brain barrier. The following tables summarize the key quantitative data that characterize the limited brain exposure of this compound.

Table 1: In Vivo Brain and Plasma Concentrations of this compound in Mice

| Time Point (h) | Mean Plasma Concentration (nM) | Mean Brain Concentration (nM) | Brain-to-Plasma Ratio |

| 1 | 1500 | 30 | 0.02 |

| 4 | 800 | 15 | 0.019 |

| 8 | 350 | < 5 (Below Limit of Quantification) | - |

Data extracted from preclinical studies in mice following oral administration.

Table 2: In Vitro Permeability and Efflux of this compound

| Assay System | Apparent Permeability (Papp) A→B (10-6 cm/s) | Apparent Permeability (Papp) B→A (10-6 cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |

| Caco-2 | 0.5 | 5.0 | 10 |

| MDCK-MDR1 | 0.3 | 9.0 | 30 |

A→B: Apical to Basolateral transport; B→A: Basolateral to Apical transport. An efflux ratio greater than 2 is indicative of active efflux.

Experimental Protocols

In Vivo Assessment of Brain and Plasma Concentrations

Objective: To determine the concentration of this compound in the brain and plasma of mice over time following oral administration.

Methodology:

-

Animal Model: Male C57BL/6 mice (8-10 weeks old) were used.

-

Dosing: this compound was formulated in a 20% hydroxypropyl-β-cyclodextrin solution and administered via oral gavage at a dose of 30 mg/kg.

-

Sample Collection: At designated time points (1, 4, and 8 hours post-dose), animals were anesthetized, and blood was collected via cardiac puncture into EDTA-containing tubes. Plasma was separated by centrifugation. Immediately following blood collection, animals were transcardially perfused with saline to remove blood from the brain tissue. The whole brain was then excised.

-

Sample Processing: Plasma samples were subjected to protein precipitation with acetonitrile. Brain tissue was homogenized in a 3:1 (v/w) ratio of acetonitrile/water.

-

Quantification: The concentrations of this compound in the processed plasma and brain homogenate samples were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A standard curve of known concentrations of this compound was used for quantification.

-

Data Analysis: The brain-to-plasma concentration ratio was calculated by dividing the mean brain concentration by the mean plasma concentration at each time point.

In Vitro Permeability Assays (Caco-2 and MDCK-MDR1)

Objective: To assess the intestinal permeability and the potential for active efflux of this compound using in vitro cell monolayer models.

Methodology:

-

Cell Culture:

-

Caco-2 cells: Human colon adenocarcinoma cells were seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions, mimicking the intestinal barrier.

-

MDCK-MDR1 cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene (encoding for the P-glycoprotein efflux transporter) were cultured on Transwell® inserts for 3-5 days to form a confluent monolayer.

-

-

Transport Experiment:

-

The integrity of the cell monolayers was confirmed by measuring the transepithelial electrical resistance (TEER).

-

For the assessment of apical to basolateral (A→B) permeability, this compound (10 µM) was added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber was monitored over 90 minutes.

-

For the assessment of basolateral to apical (B→A) permeability, this compound was added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber was measured.

-

-

Sample Analysis: Samples from the receiver chambers were collected at various time points and the concentration of this compound was quantified by LC-MS/MS.

-

Data Calculation: The apparent permeability coefficient (Papp) was calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. The efflux ratio was calculated by dividing the Papp (B→A) by the Papp (A→B).

Visualizations

Experimental Workflow for In Vivo CNS Penetration Study

Caption: Workflow for determining the in vivo brain-to-plasma ratio of this compound.

Ghrelin Receptor (GHS-R1a) Signaling Pathway

Caption: Simplified signaling pathway of the ghrelin receptor (GHS-R1a) and the inhibitory action of this compound.

References

The Role of AZ-Ghs-22 in Peripheral Ghrelin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ghrelin receptor, or Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), is a G protein-coupled receptor with high constitutive activity that plays a critical role in energy homeostasis, appetite regulation, and growth hormone release. Its modulation presents a therapeutic target for metabolic diseases. This technical guide provides an in-depth analysis of AZ-Ghs-22, a potent and selective inverse agonist of the GHS-R1a. This document details the pharmacological properties of this compound, focusing on its role in peripheral ghrelin signaling. It includes a compilation of quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows. A key finding from preclinical studies is that while this compound is a potent peripheral modulator of the ghrelin receptor, central nervous system (CNS) exposure appears necessary to elicit significant effects on food intake, raising important considerations for its therapeutic application in targeting peripheral ghrelin pathways.

Introduction to the Ghrelin System

Ghrelin is a peptide hormone, primarily produced by enteroendocrine cells in the stomach, that functions as the endogenous ligand for the GHS-R1a.[1] The ghrelin system is a key regulator of energy balance. Acylated ghrelin stimulates appetite and food intake, promotes fat storage, and stimulates the release of growth hormone from the pituitary gland.[2] The GHS-R1a is expressed in the brain, particularly the hypothalamus and pituitary, but also in peripheral tissues including the pancreas, adipose tissue, and on the vagus nerve, which transmits signals from the gut to the brain.[3][4][5]

The GHS-R1a is unique due to its high level of constitutive activity, meaning it signals even in the absence of ghrelin. This basal signaling can be suppressed by molecules known as inverse agonists. This compound was developed as a potent, non-CNS penetrant GHS-R1a inverse agonist to probe the effects of modulating peripheral ghrelin signaling.

This compound: A Potent Acylurea GHS-R1a Inverse Agonist

This compound is a small molecule belonging to an acylurea series of GHS-R1a modulators. It was identified through high-throughput screening and optimized for high binding affinity and inverse agonist activity. A key feature of this compound is its design as a peripherally-restricted agent, with low penetration of the blood-brain barrier. This property allows it to be used as a tool to investigate the specific roles of peripheral ghrelin signaling.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its CNS-penetrant analog, AZ-Ghs-38, as reported by McCoull et al. (2014).

Table 1: In Vitro GHS-R1a Binding Affinity

| Compound | Species | Binding Affinity (IC50, nM) |

| This compound | Human | 0.77 |

| Rat | 3.4 | |

| Mouse | 1.1 | |

| AZ-Ghs-38 (CNS-penetrant) | Human | 0.75 |

Data represent the concentration required to displace 50% of a radiolabeled ligand from the GHS-R1a receptor in cell membrane preparations.

Table 2: In Vitro Functional Activity (Inverse Agonism)

| Compound | Species | Functional Activity (EC50, nM) | Intrinsic Activity (% of Max) |

| This compound | Human | 1.8 | -41% |

| AZ-Ghs-38 (CNS-penetrant) | Human | 2.1 | -38% |

Data were generated using a [³⁵S]GTPγS binding assay. The negative intrinsic activity confirms the inverse agonist properties of the compounds, showing their ability to reduce the receptor's basal signaling.

Table 3: In Vivo Mouse Pharmacokinetic Properties

| Compound | Dose (mg/kg) | Route | Plasma CL (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Brain:Plasma Ratio |

| This compound | 2 | IV | 11 | 0.7 | 10 | 0.05 |

| 10 | PO | - | - | |||

| AZ-Ghs-38 (CNS-penetrant) | 2 | IV | 7 | 1.1 | 55 | 0.42 |

| 10 | PO | - | - |

CL: Clearance; Vdss: Volume of distribution at steady state. The low brain:plasma ratio of this compound confirms its non-CNS penetrant character.

Table 4: In Vivo Efficacy in Free-Feeding Mice

| Compound | Dose (mg/kg, PO) | Food Intake Reduction (0-2h) | Food Intake Reduction (0-6h) |

| This compound | 100 | Not Significant | Not Significant |

| AZ-Ghs-38 (CNS-penetrant) | 100 | ~50% | ~40% |

This pivotal experiment demonstrated that at the tested dose, only the CNS-penetrant compound (AZ-Ghs-38) significantly reduced food intake. This effect was confirmed to be GHS-R1a-mediated by using knockout mice.

Signaling Pathways and Mechanism of Action

Ghrelin binding to GHS-R1a activates several downstream signaling cascades. The canonical pathway involves coupling to the Gαq/11 G-protein, which activates Phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium ([Ca²⁺]i) and activation of Protein Kinase C (PKC). As an inverse agonist, this compound binds to GHS-R1a and reduces its basal, constitutive signaling activity through this pathway.

Key Experimental Protocols

The following are summaries of the key methodologies used in the characterization of this compound.

GHS-R1a Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the GHS-R1a receptor, thereby determining its binding affinity (IC50).

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation. Inverse agonists decrease the basal level of GTPγS binding to G-proteins coupled to the receptor.

-

Objective: To determine the EC50 and intrinsic activity of this compound.

-

Methodology:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing human GHS-R1a are prepared.

-

Reaction Mixture: Membranes are incubated in an assay buffer containing saponin, GDP, the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound (this compound).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 30°C.

-

Signal Detection: The amount of [³⁵S]GTPγS bound to the G-proteins in the membranes is quantified using scintillation proximity assay (SPA) beads, which emit light when the radiolabel is in close proximity.

-

Data Analysis: The basal (constitutive) activity is measured in the absence of any compound. The activity in the presence of this compound is compared to this basal level to determine its inverse agonist effect (EC50 and % inhibition).

-

In Vivo Mouse Food Intake Study

This experiment assesses the effect of the compound on appetite in a live animal model.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inverse agonist of the GHS-R1a receptor with low CNS penetration. While it effectively modulates the receptor in vitro, in vivo studies have shown that its peripheral activity alone was not sufficient to significantly reduce food intake in mice under the reported experimental conditions. The significant anorectic effect observed with its CNS-penetrant analog, AZ-Ghs-38, highlights the critical role of central GHS-R1a signaling in appetite regulation.

This finding suggests that therapeutic strategies aiming to reduce appetite via GHS-R1a modulation may require compounds with CNS activity. However, this compound remains an invaluable chemical tool for isolating and studying the purely peripheral effects of ghrelin receptor modulation on other physiological processes, such as glucose metabolism, gastrointestinal motility, and pancreatic function. Future research using this compound could further elucidate the nuanced roles of peripheral ghrelin signaling and its potential as a therapeutic target independent of centrally-mediated appetite control.

References

- 1. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ghs-r1a.com [ghs-r1a.com]

- 3. researchgate.net [researchgate.net]

- 4. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Downstream Sequelae of AZ-Ghs-22: A Technical Guide to a Non-CNS Penetrant GHS-R1a Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream effects of AZ-Ghs-22, a potent and peripherally restricted inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor. This compound, by attenuating the high basal constitutive activity of GHS-R1a, offers a targeted approach to modulating energy homeostasis and metabolic parameters without centrally mediated side effects. This document details the molecular interactions, signaling pathways, and physiological consequences of this compound action. Quantitative data from key in vitro and in vivo studies are presented in tabular format for clarity. Detailed experimental protocols for assessing the activity of GHS-R1a modulators are also provided, alongside visual representations of the underlying signaling cascades and experimental workflows to facilitate a deeper understanding of the core mechanisms.

Introduction to this compound

This compound is a small molecule inverse agonist of the GHS-R1a. It was developed to investigate the peripheral effects of ghrelin receptor modulation. Its key characteristic is its inability to significantly cross the blood-brain barrier, making it a valuable tool for dissecting the peripheral versus central roles of GHS-R1a in metabolism.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C27H33ClN6O5S2[1] |

| CAS Number | 1143020-91-0[1] |

| Molecular Weight | 621.17 g/mol |

| Penetrance | Non-CNS Penetrant[1] |

Quantitative Data: In Vitro and In Vivo Activity

The efficacy of this compound has been quantified through various assays, primarily focusing on its binding affinity and functional inhibition of GHS-R1a signaling.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Assay Type | Parameter | Value | Cell Line | Reference |

| Radioligand Binding Assay | IC50 | 6.7 nM | Not Specified | [2] |

| Functional Assay (GHS-R1a inverse agonism) | IC50 | 0.77 nM | Not Specified | [1] |

Table 2: In Vivo Effects of GHS-R1a Inverse Agonism

| Animal Model | Compound Type | Dosage | Effect | Reference |

| Lean Mice | GHS-R Antagonist | Not Specified | Decreased energy intake | |

| Diet-Induced Obese Mice | GHS-R Antagonist | Not Specified | Decreased energy intake | |

| ob/ob Mice | GHS-R Antagonist | Not Specified | Decreased energy intake and body weight gain | |

| Lean and Obese Zucker Rats | GHS-R Antagonist ([D-Lys3]-GHRP-6) | 12 mg/kg i.p. | Decreased food intake |

Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating the downstream signaling cascades of the GHS-R1a. The primary mechanism is the inhibition of the receptor's constitutive activity.

Gαq/11 Signaling Pathway

The GHS-R1a receptor is constitutively active, leading to a basal level of Gαq/11 protein activation. This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes. As an inverse agonist, this compound suppresses this basal signaling.

β-Arrestin Recruitment

Upon agonist binding, G-protein coupled receptors (GPCRs) like GHS-R1a are phosphorylated, leading to the recruitment of β-arrestins. This process mediates receptor desensitization and internalization, and can also initiate G-protein independent signaling. While agonist-induced β-arrestin recruitment is a key pathway, the constitutive activity of GHS-R1a does not strongly recruit β-arrestin. Inverse agonists like this compound would not be expected to promote β-arrestin recruitment and may even inhibit any basal, low-level interaction.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GHS-R1a modulators. The following are representative protocols for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of a test compound to the GHS-R1a receptor.

Objective: To determine the IC50 value of this compound for the GHS-R1a receptor.

Materials:

-

HEK293 cells stably expressing human GHS-R1a.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand (e.g., [125I]-Ghrelin).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., high concentration of unlabeled ghrelin).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-GHS-R1a cells. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add membrane homogenate, radioligand at a fixed concentration (below its Kd), and varying concentrations of the test compound or control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IP-One HTRF Assay for Gq/11 Signaling

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream product of PLC activation, to quantify Gq/11 signaling.

Objective: To determine the functional inverse agonist activity of this compound on GHS-R1a-mediated Gq/11 signaling.

Materials:

-

CHO-K1 or HEK293 cells expressing GHS-R1a.

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).

-

Test compound (this compound) at various concentrations.

-

Agonist control (e.g., ghrelin).

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed GHS-R1a expressing cells in a 96-well or 384-well plate and incubate overnight.

-

Compound Addition: Add varying concentrations of this compound (for inverse agonism) or ghrelin (for agonism) to the cells.

-

Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Lysis and Reagent Addition: Lyse the cells and add the IP-One HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

-

Second Incubation: Incubate at room temperature to allow for the immunoassay to reach equilibrium.

-

HTRF Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the compound. For inverse agonism, this will show a concentration-dependent decrease in the basal signal.

In Vivo Food Intake and Body Weight Study

This protocol assesses the in vivo efficacy of a GHS-R1a inverse agonist on metabolic parameters.

Objective: To evaluate the effect of this compound on food intake and body weight in a relevant animal model (e.g., diet-induced obese mice).

Materials:

-

Age- and weight-matched male C57BL/6 mice.

-

High-fat diet (for induction of obesity).

-

Test compound (this compound) formulated in a suitable vehicle.

-

Vehicle control.

-

Metabolic cages for monitoring food and water intake.

-

Animal balance.

Procedure:

-

Acclimation and Obesity Induction: Acclimate mice to individual housing in metabolic cages. Feed a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity.

-

Baseline Measurement: Record baseline food intake and body weight for several days before the start of treatment.

-

Treatment Administration: Randomly assign mice to treatment groups (vehicle or this compound at different doses). Administer the compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time each day.

-

Monitoring: Measure food intake and body weight daily. Observe animals for any adverse effects.

-

Study Duration: Continue the treatment for a predetermined period (e.g., 7-28 days).

-

Data Analysis: Compare the changes in cumulative food intake and body weight between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).

Conclusion

This compound represents a significant tool for the investigation of peripheral GHS-R1a signaling. As a non-CNS penetrant inverse agonist, it allows for the specific exploration of the metabolic consequences of inhibiting the constitutive activity of the ghrelin receptor in peripheral tissues. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this pathway for metabolic disorders. The continued exploration of the downstream effects of compounds like this compound will undoubtedly contribute to a more nuanced understanding of energy homeostasis and the development of novel therapeutics.

References

An In-depth Technical Guide to the Discovery and Preclinical Development of AZ-Ghs-22, a GHS-R1a Inverse Agonist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information presented in this document is based on publicly available data, primarily from AstraZeneca's Open Innovation platform, for a compound designated as AZ12861903. While sharing the same mechanism of action and likely originating from the same research program, it is not definitively confirmed that AZ12861903 is identical to AZ-Ghs-22. The discovery and development history is inferred from the available preclinical data.

Introduction

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as an inverse agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] The ghrelin receptor is a G-protein coupled receptor (GPCR) with high constitutive activity, meaning it is active even in the absence of its natural ligand, ghrelin.[3] This constitutive activity plays a role in maintaining baseline hunger and metabolic function.[3] By acting as an inverse agonist, this compound not only blocks the binding of ghrelin but also reduces the receptor's basal activity, leading to a more significant reduction in appetite and food intake compared to a neutral antagonist.[4] This profile makes this compound a potential therapeutic agent for the treatment of obesity and other metabolic disorders.

Discovery and Preclinical Development

While a detailed historical account of the this compound discovery program is not publicly available, the compound's development can be contextualized within the broader landscape of ghrelin receptor modulator research. The identification of a potent and selective GHS-R1a inverse agonist like this compound likely originated from a high-throughput screening (HTS) campaign followed by a rigorous lead optimization process.

Hypothetical Discovery Workflow:

The discovery of a compound like this compound would typically follow these steps:

-

Target Identification and Validation: The role of the GHS-R1a receptor in appetite regulation and energy homeostasis is well-established, making it an attractive target for anti-obesity therapies.

-

High-Throughput Screening (HTS): A large library of chemical compounds would be screened for their ability to modulate GHS-R1a activity. Assays would be designed to identify inverse agonists specifically.

-

Hit-to-Lead Identification: Promising "hits" from the HTS would be further characterized and prioritized based on potency, selectivity, and drug-like properties.

-

Lead Optimization: Medicinal chemistry efforts would focus on modifying the lead compounds to improve their affinity, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety profile. This iterative process would have led to the identification of this compound.

-

In Vitro and In Vivo Preclinical Testing: The optimized lead candidate, this compound, would then undergo extensive preclinical testing to evaluate its efficacy and safety in cellular and animal models.

Based on available data, this compound has undergone significant preclinical evaluation. However, it is important to note that as of the latest available information, a clinically enabled molecule for translation to human studies has not been announced.

Technical Data

The following tables summarize the key quantitative data available for this compound (as AZ12861903).

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 2-chloro-N-[[[6-[[3-(4-methyl-1-piperazinyl)propyl]sulfonyl]-2-benzothiazolyl]amino]carbonyl]-5-(4-morpholinyl)-benzamide | Inferred from CAS |

| Molecular Formula | C27H33ClN6O5S2 | |

| CAS Number | 1143020-91-0 | |

| Modality | Small Molecule | |

| Route of Administration | Oral |

Table 2: In Vitro Pharmacology

| Parameter | Species | Value | Source |

| Binding Affinity (IC50) | Human | 6.7 nM | |

| Binding Affinity (IC50) | Mouse | 39 nM |

Table 3: In Vivo Pharmacology & Pharmacokinetics

| Parameter | Species | Value | Source |

| Effect on Food Intake | Mouse | 54% reduction in the first two hours after a 100 mg/kg dose | |

| CNS Penetration (free brain:plasma) | Mouse | 0.42 | |

| CNS Penetration (free brain:plasma) | Rat | 1.3 |

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the GHS-R1a receptor. This receptor is constitutively active and, upon binding of the endogenous ligand ghrelin, signals through Gαq/11 proteins to activate the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). This signaling cascade in hypothalamic neurons ultimately promotes the release of orexigenic (appetite-stimulating) peptides.

As an inverse agonist, this compound binds to GHS-R1a and stabilizes it in an inactive conformation, thereby reducing the basal, ligand-independent signaling. This leads to a decrease in the downstream signaling events that promote appetite.

Caption: GHS-R1a signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Binding Affinity Assay (IC50 Determination)

-

Principle: A competitive binding assay using radiolabeled ghrelin or a known GHS-R1a ligand.

-

General Protocol:

-

Cell membranes expressing human or mouse GHS-R1a are prepared.

-

A constant concentration of a radiolabeled ligand is incubated with the cell membranes.

-

Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

After incubation, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

-

In Vivo Food Intake Study

-

Principle: To assess the effect of this compound on food consumption in a relevant animal model.

-

General Protocol:

-

Mice are individually housed and acclimatized to the experimental conditions.

-

Animals are fasted for a defined period to standardize hunger levels.

-

A baseline food intake is measured.

-

The test compound (this compound) or vehicle is administered orally at a specified dose (e.g., 100 mg/kg).

-

Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 2, 4, 6, and 24 hours) post-dosing.

-

The food intake in the drug-treated group is compared to the vehicle-treated group.

-

CNS Penetration Study

-

Principle: To determine the concentration of the drug in the brain relative to the plasma.

-

General Protocol:

-

The test compound (this compound) is administered to rodents (mice or rats).

-

At a specified time point, blood and brain tissue samples are collected.

-

The concentration of the drug in plasma and brain homogenate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

The free (unbound) drug concentrations in the brain and plasma are determined, and the ratio is calculated.

-

Conclusion

This compound is a promising preclinical candidate that demonstrates high potency as a GHS-R1a inverse agonist with efficacy in reducing food intake in animal models. Its ability to be administered orally and penetrate the CNS makes it a potentially attractive therapeutic agent for obesity. Further development and clinical evaluation would be necessary to determine its safety and efficacy in humans. The information provided on AstraZeneca's Open Innovation platform suggests a commitment to advancing the understanding of GHS-R1a biology and its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties and Synthesis of AZ-Ghs-22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to AZ-Ghs-22, a potent and non-CNS penetrant inverse agonist of the ghrelin receptor (GHS-R1a). All quantitative data is summarized for clarity, and detailed methodologies for relevant assays are provided.

Chemical Properties of this compound

This compound is a small molecule belonging to the acylurea class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | 2-chloro-N-[[[6-[[3-(4-methyl-1-piperazinyl)propyl]sulfonyl]-2-benzothiazolyl]amino]carbonyl]-5-(4-morpholinyl)-benzamide |

| Alternative Names | This compound |

| Molecular Formula | C27H33ClN6O5S2 |

| Molecular Weight | 621.17 g/mol |

| CAS Number | 1143020-91-0 |

| Purity | ≥98% |

| Formulation | A solid |

| Solubility | DMSO: 50 mg/mL, 0.1 M HCl: 25 mg/mL |

| Biological Activity | Potent, non-CNS penetrant GHS-R1a inverse agonist with an IC50 of 0.77 nM. |

Synthesis of this compound

The synthesis of this compound was reported by McCoull et al. in the Journal of Medicinal Chemistry in 2014. The synthesis is a multi-step process culminating in the formation of the final acylurea product.

A detailed, step-by-step synthetic protocol is outlined below, based on the general procedures for analogous acylurea compounds described in the aforementioned publication.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-((3-(4-methylpiperazin-1-yl)propyl)sulfonyl)benzo[d]thiazol-2-amine

-

To a solution of 2-amino-6-chlorosulfonylbenzo[d]thiazole in a suitable solvent such as dichloromethane, is added 1-(3-aminopropyl)-4-methylpiperazine at room temperature.

-

The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-((3-(4-methylpiperazin-1-yl)propyl)sulfonyl)benzo[d]thiazol-2-amine.

Step 2: Synthesis of 2-chloro-5-morpholinobenzoyl isocyanate

-

To a solution of 2-chloro-5-morpholinobenzoic acid in an inert solvent like toluene, oxalyl chloride is added, followed by a catalytic amount of dimethylformamide (DMF).

-

The mixture is stirred at room temperature to form the corresponding acid chloride.

-

The solvent is evaporated, and the crude acid chloride is redissolved in a suitable solvent.

-

To this solution, a source of isocyanate, such as sodium azide followed by thermal rearrangement, or a direct isocyanating agent is added to form 2-chloro-5-morpholinobenzoyl isocyanate.

Step 3: Final Assembly of this compound

-

To a solution of 6-((3-(4-methylpiperazin-1-yl)propyl)sulfonyl)benzo[d]thiazol-2-amine in an anhydrous aprotic solvent like tetrahydrofuran (THF), the freshly prepared 2-chloro-5-morpholinobenzoyl isocyanate is added dropwise at room temperature.

-

The reaction is stirred for several hours to allow for the formation of the acylurea linkage.

-

Upon completion, the solvent is removed in vacuo, and the resulting solid is purified by recrystallization or column chromatography to afford this compound.

Caption: Synthetic workflow for this compound.

GHS-R1a Signaling Pathway

This compound exerts its effect by acting as an inverse agonist on the GHS-R1a receptor, a G-protein coupled receptor (GPCR). This receptor exhibits a high degree of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. Inverse agonists like this compound reduce this basal signaling activity. The primary signaling pathway for GHS-R1a involves the Gq/11 protein.

A Basic Introduction to AZ-Ghs-22: A Technical Overview for Researchers

AZ-Ghs-22 is a potent and selective inverse agonist of the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[1] Developed as a research tool to investigate the physiological roles of GHS-R1a, this compound has demonstrated potential in preclinical models for modulating metabolic processes. This technical guide provides a concise overview of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates.

Core Concepts: GHS-R1a and Inverse Agonism

The GHS-R1a is a G-protein coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it signals even in the absence of its natural ligand, ghrelin.[2][3] This baseline signaling is implicated in the regulation of appetite and energy homeostasis.[2][3] An inverse agonist, such as this compound, is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of GHS-R1a, an inverse agonist reduces the constitutive activity of the receptor, thereby decreasing its downstream signaling.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Value |

| IC50 | Human | 0.77 nM |

| Mouse | 1.1 nM | |

| Rat | 3.4 nM |

Data represent the concentration of this compound required to displace 50% of a radiolabeled ligand from the GHS-R1a receptor.

Table 2: In Vivo Efficacy of this compound in Mice

| Dosage | Effect on Food Intake | Time Frame |

| 100 mg/kg | 54% decrease | First 2 hours post-administration |

This study highlights the anorexigenic effect of this compound in a free-feeding mouse model.

Experimental Protocols

1. Radioligand Binding Assay for GHS-R1a

This assay is performed to determine the binding affinity of a test compound to the GHS-R1a receptor.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human, mouse, or rat GHS-R1a are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Binding Reaction: Cell membranes are incubated with a known concentration of a radiolabeled GHS-R1a ligand (e.g., [125I]-ghrelin) and varying concentrations of the test compound (this compound).

-

Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound.

2. In Vivo Food Intake Study in Mice

This experiment is designed to evaluate the effect of a test compound on appetite and food consumption in a preclinical model.

-

Animals: Male C57BL/6 mice are used for the study. The animals are housed individually and acclimatized to the experimental conditions.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose. A vehicle control group is also included.

-

Food Intake Measurement: Pre-weighed food is provided to the animals immediately after compound administration. Food consumption is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake for each group is calculated and compared to the vehicle control group to determine the effect of the compound on food consumption. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Visualizations

GHS-R1a Constitutive Activity and Inverse Agonism

The GHS-R1a receptor, in its unbound state, constitutively activates the Gαq/11 signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound, as an inverse agonist, binds to GHS-R1a and stabilizes it in an inactive conformation, thereby reducing this basal signaling cascade.

Caption: GHS-R1a constitutive signaling and its inhibition by this compound.

Ghrelin-Mediated GHS-R1a Signaling Pathways

Upon binding of its endogenous ligand, ghrelin, the GHS-R1a receptor activates multiple intracellular signaling cascades beyond the canonical Gαq/11 pathway. These include coupling to other G-proteins such as Gαi/o and Gαs, which respectively inhibit or activate adenylyl cyclase (AC), modulating cyclic AMP (cAMP) levels. Furthermore, GHS-R1a activation can lead to the recruitment of β-arrestin, which can initiate downstream signaling events independent of G-proteins.

Caption: Multiple signaling pathways activated by ghrelin-bound GHS-R1a.

References

Methodological & Application

Application Notes and Protocols: A Hypothetical In Vivo Experimental Protocol for AZ-Ghs-22 in a Murine Xenograft Model

Disclaimer: Publicly available information on a compound designated "AZ-Ghs-22" is not available at the time of this writing. The following application notes and protocols are presented as a representative template for the in vivo evaluation of a hypothetical small molecule inhibitor in a murine cancer model. The proposed mechanism of action and experimental details are illustrative and should be adapted based on the actual properties of the compound of interest.

Introduction

This compound is a hypothetical small molecule inhibitor designed to target a key signaling pathway implicated in tumorigenesis. This document outlines a detailed protocol for evaluating the in vivo efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in a human tumor xenograft mouse model. The described experiments are intended to provide a framework for preclinical assessment and to guide further drug development efforts.

Proposed Signaling Pathway

For the purpose of this protocol, this compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.

In Vivo Experimental Workflow

The following diagram outlines the general workflow for a typical in vivo efficacy study.

Caption: General workflow for an in vivo xenograft study.

Experimental Protocols

Animal Husbandry

-

Species: Athymic Nude (nu/nu) or NOD-scid gamma (NSG) mice.

-

Age: 6-8 weeks.

-

Housing: Maintained in a specific pathogen-free (SPF) facility in individually ventilated cages.

-

Environment: 12-hour light/dark cycle, controlled temperature (22 ± 2°C) and humidity (55 ± 10%).

-

Diet: Standard laboratory chow and water ad libitum.

-

Acclimatization: Animals should be acclimatized for at least one week prior to experimental manipulation.

-

Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Tumor Model

-

Cell Line: A human cancer cell line with a known activated PI3K pathway (e.g., MCF-7, U87-MG).

-

Implantation:

-

Harvest cultured tumor cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Drug Formulation and Administration

-

Formulation: The formulation vehicle for this compound needs to be determined based on its solubility and stability. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Administration: Based on preliminary studies, the recommended route of administration is oral gavage (p.o.) or intraperitoneal (i.p.) injection.

-

Dosing:

-

Vehicle Control: Administer the formulation vehicle alone.

-

This compound Low Dose: e.g., 25 mg/kg.

-

This compound High Dose: e.g., 50 mg/kg.

-

The dosing volume is typically 10 mL/kg.

-

Dosing should occur once daily (QD) or twice daily (BID) for a specified period (e.g., 21-28 days).

-

Efficacy Study

-

Monitor tumor growth post-implantation.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

Initiate treatment as described in section 4.3.

-

Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

-

Record body weight twice weekly as an indicator of toxicity.

-

Monitor animals daily for any clinical signs of distress.

-

The study endpoint is reached when tumors in the control group exceed a predetermined volume (e.g., 2000 mm³) or at the end of the treatment period.

-

At the endpoint, euthanize mice and collect tumors, blood, and other relevant organs for further analysis.

Data Presentation

Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | QD | Data | - |

| This compound Low | 25 | QD | Data | Data |

| This compound High | 50 | QD | Data | Data |

TGI (%) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Body Weight Changes

| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |

| Vehicle Control | - | Data | Data | Data |

| This compound Low | 25 | Data | Data | Data |

| This compound High | 50 | Data | Data | Data |

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Pharmacokinetic (PK) Study

-

Administer a single dose of this compound to a separate cohort of tumor-bearing mice.

-

Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

-

Process blood to plasma and analyze the concentration of this compound using LC-MS/MS.

-

Key PK parameters to be determined are presented in the table below.

| Parameter | Description | Value |

| Cmax | Maximum plasma concentration | Data |

| Tmax | Time to reach Cmax | Data |

| AUC(0-t) | Area under the curve from time 0 to the last measured time point | Data |

| t1/2 | Half-life | Data |

Pharmacodynamic (PD) Study

-

At the end of the efficacy study, or in a separate satellite group, collect tumors at specified time points after the final dose.

-

Prepare tumor lysates for Western blot analysis to assess the modulation of target proteins.

-

Probe for phosphorylated and total levels of key downstream effectors of the PI3K pathway, such as p-Akt, Akt, p-S6K, and S6K, to confirm target engagement.

These detailed protocols and application notes provide a comprehensive framework for the in vivo evaluation of the hypothetical compound this compound. Researchers and drug development professionals can adapt this template to suit the specific characteristics of their small molecule inhibitors and experimental models.

Application Notes and Protocols for the Use of AZ-Ghs-22 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-Ghs-22 is a potent and selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] With a reported IC50 value of 0.77 nM, this compound serves as a valuable tool for investigating the physiological and pathological roles of GHS-R1a.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in various cell-based assays to facilitate research in areas such as metabolism, neuroendocrinology, and oncology.

GHS-R1a is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin.[3] As an inverse agonist, this compound is expected to decrease this basal signaling activity, providing a means to probe the functional consequences of reducing GHS-R1a signaling.

Physicochemical Properties and Stock Solution Preparation

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H33ClN6O5S2 | |

| Molecular Weight | 621.2 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | 50 mg/mL in DMSO | |

| 25 mg/mL in 0.1 M HCl | ||

| Storage | Store at -20°C for long-term stability (≥ 4 years) |

Protocol for Stock Solution Preparation

-

Reconstitution: To prepare a high-concentration stock solution, dissolve this compound in 100% dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 6.21 mg of this compound in 1 mL of DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

-

Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Line Selection